N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEWZWNSOCPPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the triazole and furan moieties. Key steps include:
Formation of the tetrahydrothiazolo[5,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole ring: This step often involves azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Attachment of the furan-2-carboxamide group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time need to be carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings may facilitate binding to specific sites, while the furan-2-carboxamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer a distinct set of chemical and biological properties
Biological Activity
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains multiple heterocyclic structures and functional groups that contribute to its potential pharmacological properties.
Chemical Structure
The compound features a 1-methyl-1H-1,2,3-triazole moiety, a tetrahydrothiazolo[5,4-c]pyridine core, and a furan-2-carboxamide group. The unique arrangement of these elements allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1H-1,2,3-triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of metronidazole with triazole structures showed enhanced antifungal and antibacterial activity compared to the parent compound. Among the tested compounds, those similar to this compound displayed potent inhibition rates against various microbial strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| 5b | High | High |
| 5c | Moderate | High |
| 7e | Moderate | Moderate |
Cytotoxicity
In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human leukemic cells at nanomolar concentrations. This suggests potential applications in cancer therapeutics .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The presence of the triazole ring may allow for interaction with specific enzymes involved in microbial and cancer cell metabolism.
- Receptor Binding: The structural features may facilitate binding to cellular receptors or transport proteins.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and evaluated their antimicrobial efficacy. Among them, a derivative resembling this compound showed a significant reduction in both fungal and bacterial growth compared to control groups. The study highlighted the importance of the triazole moiety in enhancing antimicrobial properties .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cytotoxicity against various cancer cell lines (e.g., leukemia), compounds similar to this compound were tested for their ability to induce cell death. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against these cells. This suggests a promising avenue for further research into their therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
